molecular formula C18H15NO6 B5795796 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

Cat. No. B5795796
M. Wt: 341.3 g/mol
InChI Key: AKADXAMNCQAQFG-UHFFFAOYSA-N
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Description

3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate, also known as DMOBA, is a benzoxazine derivative that has gained significant attention in scientific research. DMOBA is a versatile compound with a wide range of applications in various fields such as material science, organic chemistry, and biochemistry.

Scientific Research Applications

3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been widely used in scientific research due to its unique properties. It has been used as a monomer for the synthesis of various polymers and copolymers. 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate-based polymers have shown excellent thermal stability, mechanical properties, and flame retardancy, making them suitable for various applications such as coatings, adhesives, and electronic materials.
In addition to material science, 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been studied for its biological activities. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. These findings suggest that 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has potential as a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is not fully understood. However, it has been proposed that 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate exerts its biological activities by modulating various signaling pathways. For example, 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been shown to activate the p38 MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and tumor progression.
Biochemical and Physiological Effects
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells. 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. These effects suggest that 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has potential as a therapeutic agent for cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has several advantages for lab experiments. It is easy to synthesize and purify, making it a feasible compound for large-scale production. 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is also stable under various conditions, making it suitable for long-term storage and transportation. However, 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has some limitations for lab experiments. It has poor solubility in water, which can limit its applications in biological studies. 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate also has low bioavailability, which can affect its efficacy as a therapeutic agent.

Future Directions

There are several future directions for the research on 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate. One potential direction is to explore its applications in drug delivery systems. 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate-based polymers have shown potential as drug carriers due to their biocompatibility and biodegradability. Another direction is to investigate the molecular mechanisms underlying the biological activities of 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate. Understanding the mechanism of action of 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate can provide insights into its potential as a therapeutic agent. Finally, further studies are needed to evaluate the safety and efficacy of 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate in preclinical and clinical trials.
Conclusion
In conclusion, 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a versatile compound with a wide range of applications in various fields. Its unique properties make it a promising compound for material science and biochemistry. 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has shown potential as a therapeutic agent for cancer and inflammatory diseases. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy.

Synthesis Methods

3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate can be synthesized by the reaction of 2-aminophenol with 2,4-dimethoxybenzaldehyde in the presence of acetic anhydride and catalytic amount of pyridine. The reaction yields a yellow solid, which can be purified by recrystallization from ethanol. The overall synthesis of 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is simple and efficient, making it a feasible compound for large-scale production.

properties

IUPAC Name

[3-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-10(20)24-12-6-4-5-11(7-12)17-19-14-9-16(23-3)15(22-2)8-13(14)18(21)25-17/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKADXAMNCQAQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

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